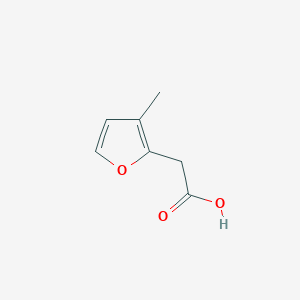

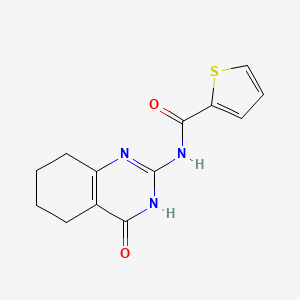

![molecular formula C21H18BrCl2NO B3017656 4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline CAS No. 329928-96-3](/img/structure/B3017656.png)

4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of brominated aromatic compounds is a topic of interest in the field of organic chemistry. For instance, a related compound, (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, was synthesized and characterized using spectroscopic techniques and single-crystal X-ray diffraction . Similarly, the synthesis of a ligand containing a bromo-substituted phenyl ring, [1-(4-Bromo-2-Methyl-Phenyl)-3-(4-Methoxybenzoyl)-Thiourea], was achieved by reacting 4-methoxybenzoyl isothiocyanate with 4-bromo-2-methyl aniline . These studies suggest that the synthesis of the compound would likely involve multi-step organic reactions, possibly including the use of halogenation, amidation, and alkylation techniques.

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex and is often analyzed using X-ray diffraction and computational methods such as Density Functional Theory (DFT). For example, the structural analysis of (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one was performed using single-crystal X-ray diffraction and Hirshfeld surface analysis . These techniques could be applied to the compound to determine its precise molecular geometry and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds can be influenced by the presence of substituents on the aromatic ring. The study of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) furan-2(5H)-one provided insights into the structure-reactivity relationship using Conceptual DFT to predict global reactivity descriptors . This approach could be used to predict the reactivity of the compound , including its potential interactions with other molecules or reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are often determined by their molecular structure. The spectroscopic analysis, including FT-IR and UV-Vis, is commonly used to characterize these compounds . Additionally, the study of rotational barriers in bromine-substituted compounds, such as 9-(2-Methoxy-4,6-dimethylphenyl)fluorenes, provides information on the dynamic aspects of their structure, which can affect their physical properties . These methods could be applied to assess the physical and chemical properties of the compound , including its spectroscopic characteristics and rotational dynamics.

Aplicaciones Científicas De Investigación

Palladium-Catalyzed Amination Reactions

- Study Insight : This compound is involved in palladium-catalyzed amination reactions, which are critical in synthesizing aromatic amines and salts. These processes play a key role in the development of pharmaceuticals and agrochemicals (Wolfe & Buchwald, 2003).

Photoredox Decarboxylation and Cyclic Carbamates Synthesis

- Study Insight : The compound is utilized in one-pot photoredox decarboxylation reactions under solar irradiation, leading to the synthesis of four-membered cyclic carbamates, characterized by various spectroscopic techniques (Kaur & Singh, 2014).

Restricted Rotation and Steric Effects

- Study Insight : Studies on 9-(2-Methoxy-4,6-dimethylphenyl)fluorenes, which are structurally similar, show that bromo groups influence the rotational barrier and steric effects, demonstrating the compound's utility in understanding molecular dynamics (Aoki, Nakamura, & Ōki, 1982).

Nematicidal Activity

- Study Insight : Variants of this compound show potential in nematicidal activity against Meloidogyne javanica, an agricultural pest, suggesting its utility in pest management research (Kumari, Singh, & Walia, 2014).

Photodynamic Therapy for Cancer Treatment

- Study Insight : Bromo and methoxy substituted compounds are being investigated for their role in photodynamic therapy, especially in treating cancer. They show potential due to their photophysical properties and high singlet oxygen quantum yields (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Biphenyl Derivatives

- Study Insight : The compound is used in the multikilogram-scale synthesis of biphenyl carboxylic acid derivatives, demonstrating its relevance in large-scale organic synthesis (Ennis, McManus, Wood-Kaczmar, Richardson, Smith, & Carstairs, 1999).

Antimicrobial and Antipathogenic Research

- Study Insight : Various derivatives of the compound show significant antimicrobial and anti-pathogenic activities, indicating their potential in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Direcciones Futuras

The future directions for research on this compound would likely depend on its properties and potential applications. For instance, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety .

Propiedades

IUPAC Name |

4-bromo-N-[[4-[(3,4-dichlorophenyl)methoxy]phenyl]methyl]-3-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrCl2NO/c1-14-10-17(5-8-19(14)22)25-12-15-2-6-18(7-3-15)26-13-16-4-9-20(23)21(24)11-16/h2-11,25H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPYARKXSRTYSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NCC2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrCl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B3017578.png)

![Tert-butyl 7-oxo-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B3017581.png)

![1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B3017582.png)

![benzyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B3017587.png)

![4-acetyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3017589.png)

![3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3017592.png)